molecular formula C9H8N2O2S B8470090 7-Nitro-2,6-dimethylbenzothiazol

7-Nitro-2,6-dimethylbenzothiazol

Cat. No.: B8470090
M. Wt: 208.24 g/mol
InChI Key: CYDFWHSOGJKZBR-UHFFFAOYSA-N
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Description

7-Nitro-2,6-dimethylbenzothiazol is a benzothiazole derivative featuring a nitro (-NO₂) group at the 7-position and methyl (-CH₃) groups at the 2- and 6-positions of the aromatic benzothiazole core. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, widely studied for their diverse applications in medicinal chemistry, fluorescent probes, and materials science.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2,6-dimethyl-7-nitro-1,3-benzothiazole

InChI

InChI=1S/C9H8N2O2S/c1-5-3-4-7-9(8(5)11(12)13)14-6(2)10-7/h3-4H,1-2H3

InChI Key

CYDFWHSOGJKZBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 7-Nitro-2,6-dimethylbenzothiazol and structurally related benzothiazole derivatives:

Compound Core Structure Substituents Key Properties Safety & Handling Applications
This compound Benzothiazole -NO₂ (7), -CH₃ (2,6) - High electron-withdrawing effect (nitro group)
- Enhanced lipophilicity (methyl groups)
Limited data; inferred precautions for nitro compounds (e.g., avoid inhalation/skin contact) Likely fluorescent probe in lipid studies (analogous to NBD derivatives)
2-Aminobenzothiazole Benzothiazole -NH₂ (2) - Electron-donating amino group
- Potential hydrogen bonding capacity
Detailed safety protocols: rinse skin/eyes, avoid ingestion Intermediate in synthesis; limited application data
(±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Tetrahydrobenzothiazole -NH₂ (2,6); saturated ring - Flexible saturated ring
- Dual amino groups
Limited toxicity data; handle with caution under professional guidance Understudied; potential research chemical

Structural and Functional Analysis

Substituent Effects: Nitro vs. Amino Groups: The nitro group in this compound withdraws electrons, stabilizing the molecule and possibly enhancing fluorescence efficiency. In contrast, the amino group in 2-Aminobenzothiazole donates electrons, increasing solubility in polar solvents and enabling hydrogen bonding interactions . Methyl Groups: The methyl substituents in this compound improve lipophilicity, which may facilitate penetration into lipid bilayers, a critical feature for membrane-associated studies .

Safety Profiles: 2-Aminobenzothiazole has well-documented safety measures, including immediate rinsing for skin/eye contact and medical consultation for ingestion . In contrast, this compound’s nitro group may pose higher reactivity risks (e.g., thermal decomposition releasing toxic gases), though specific data are unavailable. The tetrahydrobenzothiazole derivative lacks long-term toxicity data, necessitating stringent handling protocols .

Chemical Intermediates: 2-Aminobenzothiazole may serve as a precursor in pharmaceutical synthesis, while the tetrahydro variant remains exploratory .

Preparation Methods

Cyclization of Thiophenol Derivatives

The benzothiazole core is classically constructed via cyclization of substituted thiophenol precursors. For example, US3102141A demonstrates the use of 2-amino-4-methyl-5-hydroxythiophenol intermediates, which undergo cyclization with carbon disulfide or acetic anhydride to form 2-methyl-6-hydroxybenzothiazole derivatives. Adapting this approach, 2,6-dimethylbenzothiazol could be synthesized by substituting methyl groups at positions 2 and 6 during the cyclization step.

Key reaction parameters from US3102141A :

  • Temperature : 250–260°C for cyclization.

  • Base : Alkaline conditions (sodium hydroxide) to facilitate thiolate formation.

  • Workup : Recrystallization from methanol or ethanol for purification.

Nitration of Preformed Benzothiazoles

Regioselective Nitration at Position 7

Introducing a nitro group at the 7-position of 2,6-dimethylbenzothiazol requires careful control of electrophilic aromatic substitution (EAS) conditions. While no direct examples exist in the provided sources, US20160175303A1 highlights nitration strategies for related benzothiazoles. For instance, 5-nitro-2-furancarboxaldehyde is used to introduce nitro groups via condensation reactions.

Proposed Nitration Protocol:

  • Substrate : 2,6-Dimethylbenzothiazol (synthesized via methods in Section 1).

  • Nitrating Agent : Mixed nitric-sulfuric acid (HNO₃/H₂SO₄).

  • Conditions :

    • Temperature: 0–5°C to minimize side reactions.

    • Reaction Time: 2–4 hours.

  • Regioselectivity : The electron-donating methyl groups at positions 2 and 6 direct nitration to the para position (C7) relative to the thiazole sulfur.

Challenges:

  • Competing nitration at C4 (ortho to sulfur) may occur, necessitating chromatographic separation.

  • Over-nitration risks require stoichiometric control of HNO₃.

Alternative Route: Direct Assembly with Pre-Installed Nitro Groups

Condensation of Nitro-Substituted Anilines

US20160175303A1 describes the synthesis of 2-hydrazino-6-methoxybenzothiazole derivatives via condensation of nitro-substituted aldehydes with hydrazino-benzothiazoles. Adapting this, a nitro group could be introduced early in the synthesis:

  • Starting Material : 5-Nitro-2-aminothiophenol (hypothetical).

  • Cyclization : React with acetic anhydride or carbon disulfide to form 7-nitro-2-methylbenzothiazol.

  • Methylation : Introduce the second methyl group at C6 using methyl sulfate under alkaline conditions.

Data from Analogous Systems (US3102141A ):

StepReagentYieldPurification Method
CyclizationAcetic anhydride85%Recrystallization (MeOH)
MethylationMethyl sulfate89%Distillation

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Cyclization Efficiency : Elevated temperatures (250–260°C) improve ring closure but may degrade nitro groups. A balance is critical.

  • Nitration Solvents : Sulfuric acid enhances electrophilicity of nitronium ions, while dichloromethane may reduce side reactions.

Purification Challenges

  • Recrystallization : Ethanol and methanol are effective for isolating nitrobenzothiazoles, as demonstrated in US3102141A .

  • Chromatography : Required if regioselectivity <90% (e.g., silica gel with ethyl acetate/hexane).

Mechanistic Insights and Computational Predictions

Electronic Effects of Substituents

  • Methyl Groups : Act as electron-donating groups, activating the benzene ring for nitration at C7.

  • Thiazole Sulfur : Withdraws electron density, directing nitration to the para position.

Density Functional Theory (DFT) Predictions:

  • Nitration at C7 is favored by 8–12 kcal/mol over C4 in 2,6-dimethylbenzothiazol (hypothetical calculation).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-nitrobenzothiazole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions under alkaline conditions, with nitro-substituted benzothiazoles formed via reflux in ethanol (80°C for 8 hours) followed by crystallization from DMF. Key parameters include solvent choice (ethanol, DMF), stoichiometric ratios, and post-reaction purification (e.g., NH4OH basification and CH2Cl2 extraction). Yield optimization (e.g., 82% in one protocol) requires precise temperature control and catalyst selection .
  • Data Example :

ParameterConditionYield
SolventEthanol82%
TemperatureReflux at 80°C
Reaction Time8 hours
Purification MethodCrystallization (DMF)

Q. Which spectroscopic techniques are critical for characterizing 7-nitro-2,6-dimethylbenzothiazol, and how are structural ambiguities resolved?

  • Methodological Answer : Use a combination of <sup>1</sup>H NMR (e.g., aromatic proton signals at δ 7.36–8.54 ppm), IR (nitro group absorption at ~1523 cm<sup>-1</sup>), and elemental analysis (C, H, N content) for structural confirmation. For ambiguous signals, 2D NMR (COSY, HSQC) or X-ray crystallography (as in ) resolves stereochemical or regiochemical uncertainties .

Q. What safety protocols should be followed when handling nitrobenzothiazole derivatives?

  • Methodological Answer : Implement PPE (gloves, goggles, lab coats) and work in a fume hood. For spills, use inert adsorbents (e.g., sand) and avoid aqueous discharge. Inhalation exposure requires immediate fresh air and medical consultation. Long-term toxicity data are limited; assume acute toxicity and avoid skin contact .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 7-nitrobenzothiazole derivatives with enhanced bioactivity?

  • Methodological Answer : Modify substituents at the 2- and 6-positions (e.g., methyl, fluoro, or chloro groups) to alter electronic and steric properties. For example, fluorination (C7H4F2N2S in ) increases metabolic stability. Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like enzymes or receptors, validated by in vitro assays (e.g., IC50 measurements) .

Q. How can contradictory spectral or bioactivity data be systematically addressed?

  • Methodological Answer : Employ triangulation of analytical methods:

Replicate synthesis to confirm purity (HPLC ≥95%).

Cross-validate NMR with high-resolution mass spectrometry (HRMS).

Compare bioassay results across multiple cell lines (e.g., antimicrobial activity in vs. anticancer in ). Contradictions may arise from impurities or assay-specific conditions .

Q. What computational strategies predict the environmental or metabolic fate of this compound?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model hydrolysis pathways or density functional theory (DFT) to calculate nitro-group reduction potentials. Tools like EPA EPI Suite estimate biodegradability, while CYP450 docking predicts hepatic metabolism .

Q. How should researchers design dose-response experiments for nitrobenzothiazole derivatives in pharmacological studies?

  • Methodological Answer :

Establish a logarithmic concentration range (e.g., 1 nM–100 µM).

Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%).

Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50.

  • Example: In , fluorinated derivatives showed IC50 values <10 µM in cancer cells, highlighting substituent-dependent efficacy .

Methodological Best Practices

  • Data Validation : Ensure reproducibility via ≥3 independent experiments with statistical analysis (ANOVA, p <0.05).
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal () and animal testing (if applicable).
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology ( ) to accelerate discovery.

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